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Compound of Interest

Compound Name: 1,3-Dichloro-2,5-difluorobenzene

Cat. No.: B1295315

An In-Depth Technical Guide to the Molecular Structure and Geometry of 1,3-Dichloro-2,5-
difluorobenzene

Abstract

1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with applications in
the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough
understanding of its three-dimensional structure is paramount for predicting its reactivity,
intermolecular interactions, and ultimately, its utility in drug design and materials science. This
guide provides a comprehensive analysis of the molecular structure and geometry of 1,3-
Dichloro-2,5-difluorobenzene, synthesizing information from theoretical principles,
computational models, and comparative analysis with structurally related compounds. In the
absence of direct experimental data from single-crystal X-ray diffraction, this document serves
as a robust reference for researchers and professionals in the field.

Introduction and Significance

1,3-Dichloro-2,5-difluorobenzene (CeH2CI2F2) is a substituted benzene ring where two
hydrogen atoms have been replaced by chlorine atoms and two by fluorine atoms.[1] The
specific substitution pattern—chlorines at positions 1 and 3, and fluorines at positions 2 and 5
—results in a molecule with a unique electronic and steric profile. Halogenated benzenes are of
significant interest in medicinal chemistry and materials science due to the ability of halogen
atoms to modulate a molecule’s lipophilicity, metabolic stability, and to participate in halogen
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bonding, a noncovalent interaction that can influence molecular recognition and crystal
packing.

A precise understanding of the molecular geometry, including bond lengths, bond angles, and
torsional angles, is critical for:

» Rational Drug Design: Predicting how the molecule will fit into the active site of a biological
target.

» Crystal Engineering: Understanding and predicting the packing of molecules in a solid state,
which affects physical properties like solubility and melting point.

e Reaction Mechanism Studies: Elucidating the steric and electronic effects that govern the
molecule's reactivity.

This guide will first outline the theoretical and computationally-derived geometry of the title
compound. This will be followed by a comparative analysis with experimentally determined
structures of related dihalobenzenes to provide context and support for the proposed geometry.
Finally, a discussion of the expected spectroscopic signatures that arise from this geometry is
presented.

Molecular Structure and Geometry: A Synthesis of
Theoretical and Computational Insights

Direct experimental determination of the solid-state structure of 1,3-dichloro-2,5-
difluorobenzene via single-crystal X-ray crystallography has not been reported in the peer-
reviewed literature to date. Consequently, a combination of theoretical principles and
computational modeling is employed to derive a reliable geometric model.

Theoretical Framework: VSEPR and Aromaticity

The foundational geometry of 1,3-dichloro-2,5-difluorobenzene is dictated by the sp?
hybridization of the carbon atoms in the benzene ring. This hybridization leads to a planar
hexagonal ring structure. According to the Valence Shell Electron Pair Repulsion (VSEPR)
theory, the bonds originating from each sp? carbon atom (two C-C bonds and one C-substituent
bond) will arrange themselves in a trigonal planar geometry with ideal bond angles of 120°.
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However, the presence of four bulky and electronegative halogen substituents is expected to
induce some distortions from this idealized geometry due to steric hindrance and electronic
effects. Specifically:

» Steric Repulsion: The adjacent chlorine and fluorine atoms (e.g., at C1-C2 and C2-C3) will
experience steric repulsion, which may cause a slight increase in the exocyclic bond angles
(e.g., LC6-C1-Cl and £LC1-C2-F) and potentially minor out-of-plane deviations of the
substituents.

» Electronic Effects: The high electronegativity of fluorine and chlorine will draw electron
density from the benzene ring, influencing the C-C bond lengths. Bonds adjacent to the
halogen substituents may be slightly shorter than the typical C-C bond in benzene.

Computationally-Derived Geometry

Computational chemistry provides a powerful tool for predicting molecular geometries in the
absence of experimental data. The 3D conformer available in the PubChem database serves
as a useful model for the molecule's geometry.[1] The key geometric parameters from this
model are summarized in Table 1.

Table 1. Computed Geometric Parameters for 1,3-Dichloro-2,5-difluorobenzene
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Parameter

Value (Angstroms A or Degrees °)

Bond Lengths

C-C (aromatic) ~1.39-1.40 A
C-Cl ~1.74 A

C-F ~1.35A

C-H ~1.08 A

Bond Angles

£ C-C-C (internal ring) ~118 - 121°
LC-C-Cl ~119-121°
LC-C-F ~119-121°
LC-C-H ~119-121°

Dihedral Angles

Ring Planarity

~0° (Essentially planar)

Note: These values are based on a computationally generated model from PubChem and are

intended to be representative.[1] They have not been experimentally verified by X-ray

crystallography.

The computational model predicts a largely planar benzene ring, with the substituents lying in

or very close to the plane of the ring. The C-C bond lengths are typical for an aromatic system,

and the bond angles show minor deviations from the ideal 120° due to the electronic and steric

influences of the halogen substituents.

Figure 1: 2D representation of 1,3-Dichloro-2,5-difluorobenzene.

Comparative Analysis with Related Halogenated

Benzenes
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To build confidence in the proposed geometry, it is instructive to compare it with the
experimentally determined structures of related molecules. 1,3-Difluorobenzene provides a
useful reference for the influence of meta-disposed fluorine atoms on the benzene ring.

The crystal structure of 1,3-difluorobenzene reveals a planar molecule with C-F bond lengths of
approximately 1.35 A and internal C-C-C bond angles that deviate slightly from 120°.[2] The C-
C bond lengths are in the range of 1.37-1.39 A.[2] These experimental values are in good
agreement with the computed values for 1,3-dichloro-2,5-difluorobenzene, suggesting that
the computational model provides a reasonable approximation of the molecular geometry.

Similarly, studies on dichlorobenzenes show C-Cl bond lengths in the range of 1.73-1.74 A.[3]
The introduction of additional halogen atoms, as in our title compound, is not expected to
drastically alter these fundamental bond lengths.

Table 2: Comparison of Bond Lengths (A) in Related Halogenated Benzenes

1,3-Dichloro-2,5- 1,3- 1,3-
Bond difluorobenzene Difluorobenzene Dichlorobenzene
(Computed)[1] (Experimental)[2] (Computed)[3]
Cc-C ~1.39-1.40 ~1.37-1.39 ~1.38-1.39
C-F ~1.35 ~1.35
C-Cl ~1.74 - ~1.80-1.81

This comparative analysis demonstrates that the computationally-derived geometric
parameters for 1,3-dichloro-2,5-difluorobenzene are consistent with experimentally
determined values for structurally similar compounds.

Experimental and Spectroscopic Characterization
Workflow

While a definitive crystal structure is lacking, a combination of spectroscopic techniques can be
used to confirm the connectivity and provide insights into the molecular geometry. The following
workflow outlines a standard approach for the characterization of 1,3-dichloro-2,5-
difluorobenzene.
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Figure 2: Workflow for the structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Due to the symmetry of the molecule, the two hydrogen atoms are chemically
equivalent, and are expected to appear as a single signal in the *H NMR spectrum. This
signal will likely be a triplet of triplets due to coupling with the adjacent fluorine atoms.
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e 13C NMR: The molecule has three sets of chemically equivalent carbon atoms: those bonded
to chlorine, those bonded to fluorine, and those bonded to hydrogen. Therefore, three distinct
signals are expected in the proton-decoupled 13C NMR spectrum. The carbon atoms
attached to the highly electronegative fluorine atoms are expected to be the most downfield.

[4]

e 19F NMR: The two fluorine atoms are chemically equivalent and should give rise to a single
signal in the 1°F NMR spectrum. This signal will be split by the adjacent hydrogen and
chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of 1,3-dichloro-2,5-difluorobenzene are determined by its structure
and symmetry. Key expected vibrational bands include:

o C-Cl stretching: Typically observed in the range of 600-800 cm™1,

e C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1100-
1300 cm~1 region.

e Aromatic C-C stretching: Bands in the 1400-1600 cm~1 region are characteristic of the
benzene ring.

e C-H stretching: Aromatic C-H stretches are typically observed around 3000-3100 cm~1.

Infrared (IR) and Raman spectroscopy are complementary techniques.[5][6] For a molecule
with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice
versa (the rule of mutual exclusion). Although 1,3-dichloro-2,5-difluorobenzene does not
possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra
can still provide valuable information about the molecular symmetry.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 1,3-dichloro-2,5-difluorobenzene
(182.98 g/mol ).[1] The isotopic pattern of the molecular ion peak would be characteristic of a
molecule containing two chlorine atoms, with the M+2 peak having an intensity of
approximately 65% of the M peak, and the M+4 peak having an intensity of about 10%.
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Conclusion

While a definitive experimental structure from X-ray crystallography is not yet available for 1,3-
dichloro-2,5-difluorobenzene, a robust model of its molecular geometry can be constructed
through the integration of theoretical principles, computational modeling, and comparative
analysis with related compounds. The molecule is predicted to have a planar aromatic ring,
with minor distortions from ideal geometry caused by its halogen substituents. The provided
geometric parameters and predicted spectroscopic signatures offer a solid foundation for
researchers and drug development professionals working with this compound, enabling more
accurate predictions of its chemical behavior and interactions. Further experimental work,
particularly single-crystal X-ray diffraction, would be invaluable in refining this model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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